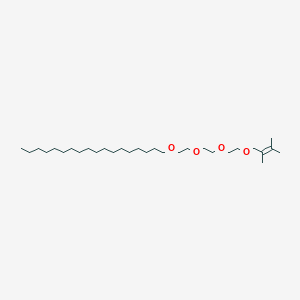
2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a long carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene typically involves multi-step organic reactions. One common method includes the use of etherification reactions where appropriate alcohols are reacted with alkyl halides in the presence of a base. The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. The process may include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the ether linkages, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Applications De Recherche Scientifique
2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in studying membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene involves its interaction with molecular targets through its ether linkages and hydrophobic carbon chain. These interactions can affect membrane fluidity and permeability, making it useful in drug delivery systems. The pathways involved may include passive diffusion and facilitated transport across biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethylene glycol dimethyl ether: Similar in having multiple ether linkages but with a shorter carbon chain.
Polyethylene glycol: Used widely in pharmaceuticals and biotechnology, but differs in its polymeric nature.
Dioctyl ether: Another ether compound with different applications in organic synthesis and industry.
Uniqueness
2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene is unique due to its specific combination of ether linkages and a long carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Propriétés
Numéro CAS |
194168-64-4 |
|---|---|
Formule moléculaire |
C30H60O4 |
Poids moléculaire |
484.8 g/mol |
Nom IUPAC |
1-[2-[2-[2-(2,3-dimethylbut-2-enoxy)ethoxy]ethoxy]ethoxy]octadecane |
InChI |
InChI=1S/C30H60O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31-22-23-32-24-25-33-26-27-34-28-30(4)29(2)3/h5-28H2,1-4H3 |
Clé InChI |
MCCUAQYKGAKVDO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCC(=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



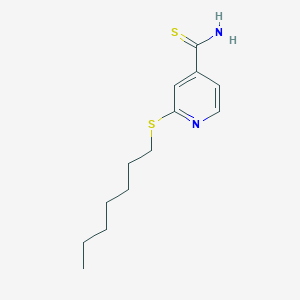

![4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester](/img/structure/B12561818.png)
![2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl-](/img/structure/B12561831.png)

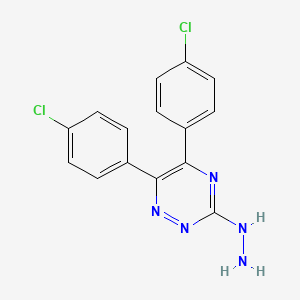
methanone](/img/structure/B12561856.png)
![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)
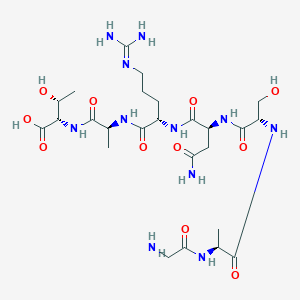
![2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline](/img/structure/B12561862.png)
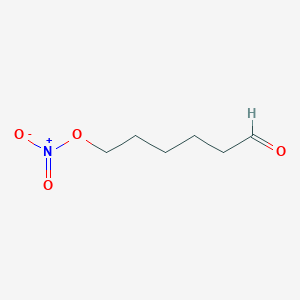
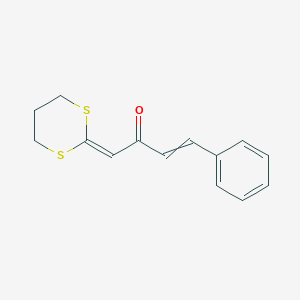
![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
